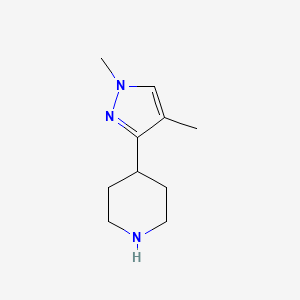
4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the piperidine ring, which is a common scaffold in pharmaceuticals, makes this compound particularly intriguing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 1,4-dimethyl-3-pyrazolecarboxaldehyde with piperidine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can improve yield and purity. The use of catalysts, such as palladium on carbon, can also be employed to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to act by binding to enzyme active sites, thereby inhibiting their activity. The pyrazole ring can interact with amino acid residues in the enzyme, while the piperidine ring provides structural stability. This dual interaction can lead to effective inhibition of enzyme function, making it a potential candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine
- 4-(1,4-dimethyl-1H-pyrazol-3-yl)morpholine
- 4-(1,4-dimethyl-1H-pyrazol-3-yl)pyrrolidine
Uniqueness
4-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine is unique due to the specific positioning of the pyrazole ring on the piperidine scaffold. This positioning can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C10H17N3 |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
4-(1,4-dimethylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-8-7-13(2)12-10(8)9-3-5-11-6-4-9/h7,9,11H,3-6H2,1-2H3 |
Clave InChI |
SXOORLPZCFYWQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1C2CCNCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















